![molecular formula C9H11BO4 B13470266 [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid](/img/structure/B13470266.png)
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyoxetane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Hydroxyoxetane Moiety: This can be achieved through the reaction of an appropriate epoxide with a hydroxyl group under acidic or basic conditions.
Attachment to the Phenyl Ring: The hydroxyoxetane moiety is then attached to a phenyl ring through a substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The hydroxyoxetane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted oxetanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions.
Biology
The compound can be used in the development of boron-containing drugs, which have shown potential in targeting specific biological pathways.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
In the chemical industry, it can be used in the synthesis of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the hydroxyoxetane moiety.
[3-(Hydroxyphenyl)boronic Acid]: Lacks the oxetane ring.
[3-(3-Hydroxypropyl)phenyl]boronic Acid: Contains a different hydroxyalkyl group.
Uniqueness
The presence of the hydroxyoxetane moiety in [3-(3-Hydroxyoxetan-3-yl)phenyl]boronic acid provides unique reactivity and potential for forming diverse chemical structures, distinguishing it from other boronic acids.
Eigenschaften
Molekularformel |
C9H11BO4 |
|---|---|
Molekulargewicht |
193.99 g/mol |
IUPAC-Name |
[3-(3-hydroxyoxetan-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BO4/c11-9(5-14-6-9)7-2-1-3-8(4-7)10(12)13/h1-4,11-13H,5-6H2 |
InChI-Schlüssel |
IXPHFCJANMKNCY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C2(COC2)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


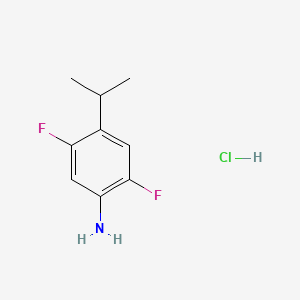
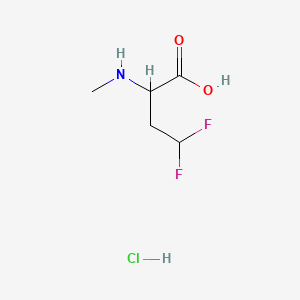
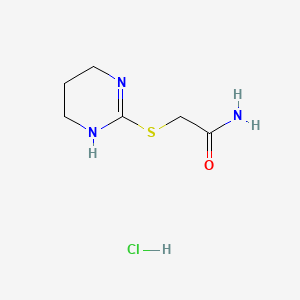
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-7-amine dihydrochloride](/img/structure/B13470213.png)
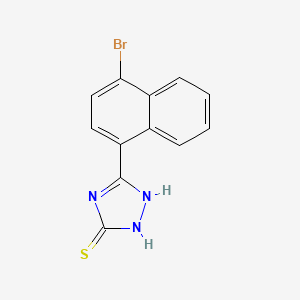

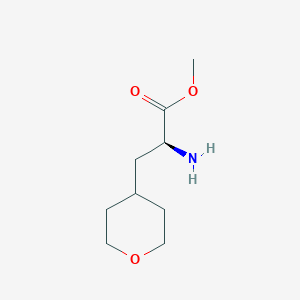
![2-[5-(morpholin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]acetonitrile hydroiodide](/img/structure/B13470239.png)


![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
